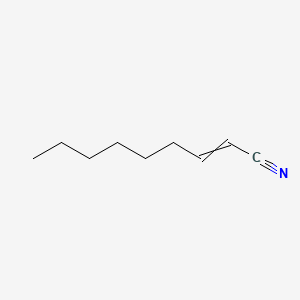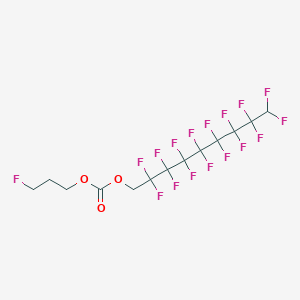
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-フルオロプロピル 1H,1H,9H-パーフルオロノニルカーボネートは、反応性と安定性のユニークな組み合わせで知られるフッ素化化合物です。 これは、分子量536.18 g/mol、CAS番号1980034-08-9の無色透明な液体です 。この化合物は、その優れた汎用性から、さまざまな化学用途で使用されています。
準備方法
合成経路と反応条件
3-フルオロプロピル 1H,1H,9H-パーフルオロノニルカーボネートの合成は、通常、3-フルオロプロパノールと1H,1H,9H-パーフルオロノニルクロロホルマートを制御された条件下で反応させることから始まります。反応は、反応中に生成される塩化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応混合物は、その後、蒸留またはクロマトグラフィーなどの標準的な技術を使用して精製され、目的の生成物が得られます。
工業生産方法
工業的な環境では、3-フルオロプロピル 1H,1H,9H-パーフルオロノニルカーボネートの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な混合と反応を保証するために、大型の反応器と連続フローシステムの使用が含まれます。製品は、その後、必要な純度レベルを達成するために、工業規模の蒸留またはその他の分離技術を使用して精製されます。
化学反応の分析
反応の種類
3-フルオロプロピル 1H,1H,9H-パーフルオロノニルカーボネートは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボニル化合物を形成するために酸化することができます。
還元: 還元反応は、カーボネート基をアルコールに変換することができます。
置換: フッ素原子は、適切な条件下で、他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
生成される主な生成物
酸化: アルデヒドやケトンなどのカルボニル化合物。
還元: アルコール。
置換: 置換されたフルオロプロピル誘導体。
科学的研究の応用
3-フルオロプロピル 1H,1H,9H-パーフルオロノニルカーボネートは、科学研究において幅広い用途を有しています。
化学: 有機合成とフッ素化反応における試薬として使用されます。
生物学: フッ素化化合物が生物系とどのように相互作用するかについての研究に使用されています。
医学: その安定性と反応性のために、薬物送達システムでの潜在的な用途について調査されています。
産業: 特殊な化学物質や材料の製造において、ユニークな特性を持つものが使用されます。
作用機序
3-フルオロプロピル 1H,1H,9H-パーフルオロノニルカーボネートがその効果を発揮する機序は、さまざまな化学反応を起こす能力に関係しています。関与する分子標的と経路は、特定の用途によって異なります。たとえば、薬物送達では、この化合物の安定性と反応性により、生体膜と相互作用し、活性医薬品成分を制御された方法で放出することができます。
類似化合物との比較
類似化合物
- 3-フルオロプロピル 1H,1H,9H-パーフルオロノニルエーテル
- 3-フルオロプロピル 1H,1H,9H-パーフルオロノニルエステル
- 3-フルオロプロピル 1H,1H,9H-パーフルオロノニルアミド
独自性
類似の化合物と比較して、3-フルオロプロピル 1H,1H,9H-パーフルオロノニルカーボネートは、反応性と安定性のユニークな組み合わせにより際立っています。これは、複雑な有機分子の合成や薬物送達システムなど、両方の特性を必要とする用途で特に役立ちます。
特性
分子式 |
C13H9F17O3 |
|---|---|
分子量 |
536.18 g/mol |
IUPAC名 |
3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C13H9F17O3/c14-2-1-3-32-6(31)33-4-7(17,18)9(21,22)11(25,26)13(29,30)12(27,28)10(23,24)8(19,20)5(15)16/h5H,1-4H2 |
InChIキー |
FBYVZNMDDMCVTO-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


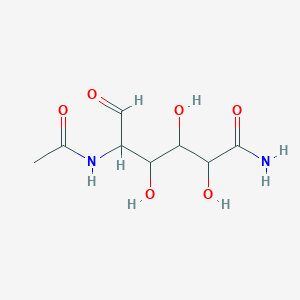
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
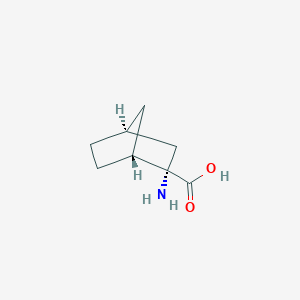


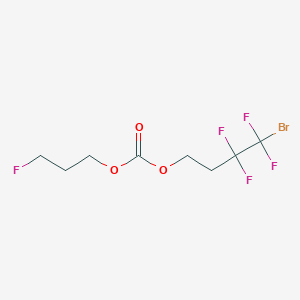
![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)





![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
